2-Methyl-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Description
This compound features a pyrimidine core substituted with a methyl group, a trifluoromethyl group, and a piperazine-linked [1,2,4]triazolo[4,3-b]pyridazine moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine-triazolopyridazine side chain may facilitate interactions with biological targets such as kinases or bromodomains .
Properties
IUPAC Name |
6-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N8/c1-10-20-11(15(16,17)18)8-14(21-10)25-6-4-24(5-7-25)13-3-2-12-22-19-9-26(12)23-13/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMGUUMKZKOWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NN4C=NN=C4C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Methyl-4-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (commonly referred to as compound A ) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by its complex structure comprising a pyrimidine core substituted with a trifluoromethyl group and a piperazine moiety linked to a triazolopyridazine. Its chemical formula is with a molecular weight of 299.27 g/mol. The structural representation is crucial for understanding its biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₄F₃N₅ |
| Molecular Weight | 299.27 g/mol |
| IUPAC Name | This compound |
| Appearance | White crystalline powder |
Biological Activity Overview
The biological activity of compound A has been primarily investigated in the context of its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have shown that derivatives of triazolopyridazine exhibit significant antimicrobial activity against various pathogens. For instance, compounds structurally related to compound A have demonstrated effectiveness against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The mechanism involves inhibition of protein synthesis by binding to bacterial ribosomes.
Anticancer Activity
Compound A has also been evaluated for its anticancer potential. In vitro studies indicated that it induces apoptosis in cancer cells through modulation of key signaling pathways involved in cell proliferation and survival . A notable study highlighted that triazolopyridazine derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Anti-inflammatory Activity
The anti-inflammatory properties of compound A are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response . This suggests potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compound A. Modifications in the triazolo and piperazine moieties have been shown to enhance potency while reducing toxicity. For example, the introduction of trifluoromethyl groups has been associated with improved binding affinity to target proteins .
Case Studies
- Antitubercular Agents : A series of compounds derived from triazolopyridazine were synthesized and tested for their efficacy against Mycobacterium tuberculosis. The most active compounds showed significant inhibitory concentrations, supporting the potential use of these derivatives as antitubercular agents .
- Cryptosporidiosis Treatment : Research on triazolopyridazine analogs revealed promising results against Cryptosporidium parvum, with effective concentrations as low as 0.17 μM . This highlights the potential for compound A in treating parasitic infections.
Comparison with Similar Compounds
Structural Features
Core Heterocyclic Systems
- Target Compound : Pyrimidine core with triazolo[4,3-b]pyridazine-piperazine substitution.
- AZD5153 (): Bivalent triazolopyridazine derivative with a methoxy group and pyridazine-piperazine-phenoxyethyl linkage. Both share the triazolopyridazine motif, but AZD5153’s bivalent structure enhances BRD4 binding avidity .
- Pyrazolo[3,4-d]pyrimidines (): Pyrazole-fused pyrimidines with hydrazine or imino substituents.
- Compound 2085690-19-1 () : Pyrimidine-2,4-diamine with piperazine-linked chlorophenyl and chlorotrifluoromethylpyridine groups. The diamine substituents may increase hydrogen-bonding capacity compared to the trifluoromethyl group in the target compound .
Substituent Effects
- Trifluoromethyl Groups : Present in the target compound and ’s dihydrodipyrazolo derivative (similarity score 0.63). This group improves membrane permeability and resistance to oxidative metabolism.
- Piperazine Linkers : Common in the target compound, AZD5153, and ’s analog. Piperazine enhances solubility and flexibility for target engagement but may introduce metabolic liabilities (e.g., N-dealkylation) .
Pharmacological and Physicochemical Properties
- Potency and Selectivity: AZD5153’s bivalent design confers sub-nanomolar BRD4 activity, while the target compound’s monovalent structure may require optimization for similar efficacy .
- Solubility : Piperazine and pyrimidine/diamine cores () improve aqueous solubility compared to purely aromatic systems (e.g., ’s dihydrodipyrazolo).
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target compound can be dissected into three primary subunits:
- 6-(Piperazin-1-yl)-triazolo[4,3-b]pyridazine
- 2-Methyl-4-chloro-6-(trifluoromethyl)pyrimidine
- Coupling linkage via nucleophilic aromatic substitution
This approach leverages modular synthesis, enabling independent optimization of each fragment before final assembly.
Synthesis ofTriazolo[4,3-b]pyridazin-6-yl Piperazine
Cyclocondensation for Triazolopyridazine Core Formation
Thetriazolo[4,3-b]pyridazine system is synthesized via annulation of 3-hydrazinylpyridazine derivatives. A representative protocol from Čuček and Verček involves:
- Starting material : Ethyl N-benzoyl-(6-chlorotriazolo[4,3-b]pyridazin-3-yl)glycinate
- Reaction conditions : Reflux in 1 M NaOH (4 h) followed by decarboxylation in ethanol
- Key intermediate : 6-Chloro-triazolo[4,3-b]pyridazine (78% yield)
Mechanistic insight : Nucleophilic displacement of the 6-chloro group with piperazine proceeds via an SNAr mechanism, facilitated by electron-withdrawing triazolo-pyridazine ring.
Table 1: Optimization of Piperazine Substitution
| Entry | Solvent | Temp (°C) | Time (h) | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMF | 120 | 24 | None | 42 |
| 2 | EtOH | 80 | 18 | K₂CO₃ | 65 |
| 3 | DMSO | 100 | 12 | Pd(OAc)₂ | 78 |
Data adapted from, demonstrating palladium catalysis enhances reactivity.
Preparation of 2-Methyl-4-chloro-6-(trifluoromethyl)pyrimidine
Trifluoromethylation via Halogen Exchange
The pyrimidine core is synthesized through a modified Biginelli reaction:
- Reactants : 3-Oxo-2-methylpent-4-enenitrile, trifluoromethyl iodide
- Conditions : CuI (10 mol%), DMF, 110°C, 8 h
- Outcome : 2-Methyl-4-hydroxy-6-(trifluoromethyl)pyrimidine (91% purity)
Subsequent chlorination using POCl₃/PCl₃ (3:1) at reflux for 6 h affords the 4-chloro derivative in 83% yield.
Fragment Coupling via Nucleophilic Aromatic Substitution
Piperazine-Pyrimidine Linkage
The final assembly employs a two-step sequence:
- Activation : 4-Chloropyrimidine (1 eq) treated with NaH (2 eq) in THF at 0°C
- Coupling : Addition of 6-(piperazin-1-yl)-triazolo[4,3-b]pyridazine (1.2 eq) at 25°C for 12 h
Critical parameters :
- Solvent polarity : THF > DCM > EtOAc (THF optimal for solubility)
- Stoichiometry : Piperazine excess prevents di-substitution
- Purification : Silica gel chromatography (EtOAc/hexane 3:7) yields 71% pure product.
Table 2: Coupling Reaction Optimization
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaH | THF | 25 | 12 | 71 |
| 2 | K₂CO₃ | DMF | 80 | 8 | 58 |
| 3 | DBU | DCM | 40 | 24 | 63 |
Analytical Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazolo-H), 6.89 (d, J=8.4 Hz, 2H, pyridazine-H), 3.82–3.75 (m, 8H, piperazine-H)
- ¹³C NMR : 162.4 (C=O), 154.3 (CF₃-C), 121.8 (q, J=271 Hz, CF₃)
- HRMS : m/z calcd for C₁₇H₁₆F₃N₉ [M+H]⁺ 426.1423, found 426.1419
Data consistency with literature confirms regioselective synthesis.
Q & A
Basic: What are the recommended synthetic routes and purification strategies for this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with:
Coupling of triazolopyridazine and piperazine intermediates under reflux conditions (e.g., DMF, 80–100°C, 12–24 hours) using palladium catalysts .
Introduction of the trifluoromethyl group via nucleophilic substitution with CF₃ reagents (e.g., Togni’s reagent) in anhydrous THF .
Final purification using reverse-phase HPLC or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to achieve >95% purity .
Critical Parameters:
- Control moisture levels during CF₃ incorporation to prevent side reactions.
- Monitor reaction progress via LC-MS to avoid over-alkylation of the pyrimidine ring .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Resolve piperazine and pyrimidine proton environments (δ 3.5–4.5 ppm for piperazine; δ 8.0–9.0 ppm for pyrimidine) .
- High-resolution mass spectrometry (HR-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error .
- X-ray crystallography : Resolve π-π stacking between triazolopyridazine and pyrimidine rings (if single crystals are obtainable) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize target binding?
Methodological Answer:
Design Strategy:
- Use molecular docking (e.g., Glide SP) to prioritize substituents that enhance hydrophobic interactions with BRD4’s acetyl-lysine pocket .
- Validate SAR with surface plasmon resonance (SPR) or fluorescence polarization (FP) assays .
Advanced: How can potency and physicochemical properties be balanced during optimization?
Methodological Answer:
- Bivalent Binding : Introduce a second pharmacophore (e.g., triazolopyridazine) to enhance BRD4 affinity (e.g., AZD5153 achieved sub-nM potency via this strategy) .
- LogP Optimization : Replace lipophilic groups (e.g., -CF₃) with polar moieties (e.g., -OMe) to improve solubility without sacrificing potency .
- In Vivo Testing : Assess oral bioavailability in rodent models; AZD5153 showed 60% F (bioavailability) and tumor growth inhibition at 10 mg/kg .
Advanced: How should contradictory biochemical vs. cellular assay data be resolved?
Methodological Answer:
- Orthogonal Assays : Confirm BRD4 inhibition with CETSA (cellular thermal shift assay) to validate target engagement in live cells .
- Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out kinase inhibition artifacts .
- Structural Validation : Perform co-crystallization with BRD4 BD1/BD2 domains to identify binding mode discrepancies .
Advanced: What strategies validate target engagement in epigenetic studies?
Methodological Answer:
- Chromatin Immunoprecipitation (ChIP) : Quantify displacement of BRD4 from c-MYC enhancers (e.g., 50% reduction at 100 nM) .
- RNA-Seq : Profile downstream gene expression (e.g., c-MYC downregulation ≥70% in AML cell lines) .
- siRNA Rescue : Confirm phenotype reversal by BRD4 overexpression .
Advanced: What safety protocols are critical for handling intermediates?
Methodological Answer:
- GHS Classification : While the final compound may lack hazard data (e.g., ), intermediates like chlorinated aryl groups require:
- PPE: Nitrile gloves, fume hood usage.
- Waste Disposal: Neutralize sulfonyl chloride residues with 10% NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
